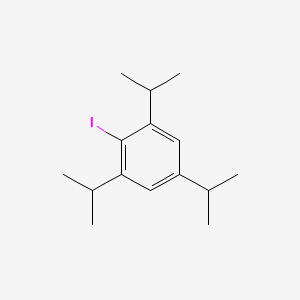

Benzene, 2-iodo-1,3,5-tris(1-methylethyl)-

Description

Significance of Aryl Iodides in Modern Synthetic Methodologies

Aryl iodides are pivotal substrates in a multitude of modern synthetic reactions, particularly in the realm of transition-metal-catalyzed cross-coupling. The carbon-iodine (C-I) bond is the weakest among the carbon-halogen bonds, which translates to higher reactivity. This enhanced reactivity makes aryl iodides superior coupling partners in many transformations compared to their bromide or chloride counterparts.

Key reactions where aryl iodides are favored include:

Suzuki-Miyaura Coupling: Formation of carbon-carbon bonds between an organoboron compound and an organohalide.

Heck Coupling: A carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.

Sonogashira Coupling: The coupling of a terminal alkyne with an aryl or vinyl halide.

Buchwald-Hartwig Amination: The formation of carbon-nitrogen bonds.

Ullmann Condensation: A copper-catalyzed reaction for synthesizing diaryl ethers, thioethers, and N-aryl amines.

The high reactivity of the C-I bond often allows these reactions to proceed under milder conditions, with lower catalyst loadings and faster reaction times. This efficiency is a significant advantage in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

The Role of Steric Hindrance in Substituted Aromatic Systems

Steric hindrance is a phenomenon that arises from the spatial arrangement of atoms within a molecule, where bulky groups impede chemical reactions. wikipedia.org In substituted aromatic systems, steric effects are a powerful tool for controlling reactivity and selectivity. wikipedia.org The physical presence of large substituents can:

Influence Reaction Rates: Bulky groups can physically block or slow the approach of a reactant to a specific reaction site, thereby decreasing the reaction rate. wikipedia.org

Dictate Regioselectivity: In reactions like electrophilic aromatic substitution, large substituents can direct incoming groups to less sterically crowded positions on the ring. For example, substitution at the ortho position may be disfavored in favor of the para position.

Stabilize Reactive Species: Steric bulk can be used to protect reactive functional groups or to stabilize molecules that would otherwise be unstable. wikipedia.org For instance, bulky groups can prevent the dimerization of reactive intermediates. wikipedia.org

Understanding and manipulating steric effects is crucial for designing synthetic routes to complex, highly substituted molecules.

Contextualizing Benzene (B151609), 2-iodo-1,3,5-tris(1-methylethyl)- within Bulky Organoiodine Chemistry

Benzene, 2-iodo-1,3,5-tris(1-methylethyl)-, also known as 2-iodo-1,3,5-triisopropylbenzene, is a prime example of a highly substituted, sterically hindered organoiodine compound. Its structure is characterized by a benzene ring substituted with a reactive iodine atom and three bulky isopropyl groups.

| Property | Data |

| IUPAC Name | Benzene, 2-iodo-1,3,5-tris(1-methylethyl)- |

| Synonyms | 2-iodo-1,3,5-triisopropylbenzene; 1-iodo-2,4,6-triisopropylbenzene |

| CAS Number | 2100-22-3 |

| Molecular Formula | C₁₅H₂₃I |

| Molar Mass | 330.25 g/mol |

The synthesis of this compound typically begins with its non-iodinated precursor, 1,3,5-triisopropylbenzene (B165165). This parent compound can be synthesized through the Friedel-Crafts alkylation of benzene with propylene (B89431), often using a catalyst like an ionic liquid. researchgate.net The subsequent introduction of the iodine atom onto the sterically crowded ring is achieved via electrophilic aromatic substitution. While challenging due to the steric hindrance, direct iodination of highly alkylated benzenes is a known transformation.

The defining feature of 2-iodo-1,3,5-triisopropylbenzene is the significant steric congestion around the iodine atom, created by the two flanking isopropyl groups at positions 1 and 3. This steric shield profoundly influences the reactivity of the C-I bond. In cross-coupling reactions, the bulky framework can hinder the oxidative addition step at the metal center, often requiring specialized, highly active catalyst systems or more forcing reaction conditions to proceed efficiently. This property makes it a valuable substrate for studying the limits and mechanisms of catalytic reactions and for developing new catalysts capable of overcoming significant steric challenges.

Structure

3D Structure

Properties

IUPAC Name |

2-iodo-1,3,5-tri(propan-2-yl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23I/c1-9(2)12-7-13(10(3)4)15(16)14(8-12)11(5)6/h7-11H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZNFQXYERQBXPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C(=C1)C(C)C)I)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23I | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30451066 | |

| Record name | Benzene, 2-iodo-1,3,5-tris(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30451066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.25 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2100-22-3 | |

| Record name | Benzene, 2-iodo-1,3,5-tris(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30451066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Investigations of Benzene, 2 Iodo 1,3,5 Tris 1 Methylethyl

Role of the Iodine Substituent in Aromatic Reactivity

The carbon-iodine (C-I) bond is the principal site of reactivity in 2-iodo-1,3,5-triisopropylbenzene. Its characteristics are central to understanding the compound's role in organic synthesis, particularly in metal-catalyzed reactions.

The reactivity of aryl halides is inversely related to the strength of the carbon-halogen (C-X) bond. The C-I bond is the weakest among the common aryl halides, which makes aryl iodides the most reactive substrates in many transformations, such as oxidative addition in cross-coupling cycles.

Table 1: Average Bond Dissociation Energies (BDE) of Phenyl Halides

| Bond | Bond Dissociation Energy (kcal/mol) |

|---|---|

| C-F | 127 |

| C-Cl | 99 |

| C-Br | 84 |

| C-I | 69 |

Note: These are general values for phenyl halides; specific substitution patterns can cause minor deviations.

This trend in bond strength explains why aryl iodides are often preferred for reactions that require C-X bond cleavage. The lower energy barrier for breaking the C-I bond facilitates reactions under milder conditions compared to their chloro and bromo analogs. While the specific BDE for 2-iodo-1,3,5-triisopropylbenzene is not commonly reported, the steric strain imposed by the flanking isopropyl groups may slightly weaken the C-I bond further, potentially enhancing its reactivity in certain contexts, provided steric hindrance at the reaction center can be overcome.

Reactions involving aryl halides can proceed through pathways other than direct two-electron oxidative addition, including single-electron transfer (SET) mechanisms. In such cases, an electron is transferred to the aryl iodide, forming a radical anion. This intermediate can then fragment, cleaving the weak C-I bond to produce an aryl radical and an iodide anion.

The initiation of such reactions can be triggered by various means, including electron-rich catalysts or strong bases like potassium tert-butoxide. mdpi.com The resulting aryl radical can then participate in subsequent reaction steps. For 2-iodo-1,3,5-triisopropylbenzene, the three electron-donating isopropyl groups increase the electron density of the aromatic ring, which could influence the stability of the radical anion intermediate. Studies on related polysubstituted aromatic systems have explored how electrostatic and conformational effects govern electron transfer processes in polycationic oxidized forms. researchgate.net

Steric Effects on Reaction Pathways

The most defining structural feature of 2-iodo-1,3,5-triisopropylbenzene is its extreme steric congestion. The three bulky isopropyl groups shield the aromatic ring and the iodine atom, significantly hindering the approach of reagents and catalysts.

In electrophilic aromatic substitution (EAS), alkyl groups are activating and ortho-, para-directing. However, for 2-iodo-1,3,5-triisopropylbenzene, the steric hindrance from the isopropyl groups at the 1, 3, and 5 positions makes the remaining ortho-positions (4 and 6 relative to the iodine) highly inaccessible. youtube.comyoutube.com Any potential electrophilic attack would be severely impeded. libretexts.org The sheer size of the isopropyl groups is a dominant factor, often overriding electronic directing effects and potentially leading to low reactivity or forcing substitution at less hindered, electronically less favorable positions, if any reaction occurs at all. stackexchange.commdpi.com

For nucleophilic aromatic substitution (SNAr), the situation is similar. Direct attack by a nucleophile at the carbon bearing the iodine is exceptionally difficult due to the steric shield provided by the two adjacent isopropyl groups. Consequently, classical SNAr reactions are not a viable pathway for this compound under typical conditions.

The challenge of steric hindrance in molecules like 2-iodo-1,3,5-triisopropylbenzene has been a major driver in the development of sophisticated catalyst systems, particularly for cross-coupling reactions. nih.govacs.org Overcoming the steric barrier requires catalysts that are both highly active and possess specific geometric attributes.

Key strategies in catalyst design include:

Bulky, Electron-Rich Ligands: Phosphine (B1218219) ligands with bulky substituents (e.g., tert-butyl or cyclohexyl groups) are often employed. acs.org These ligands promote the formation of low-coordinate, highly reactive metal centers (e.g., Pd(0)L2) that are necessary for oxidative addition into the sterically demanding C-I bond.

Specialized Ligand Scaffolds: Novel ligand architectures, such as biarylphosphines or those based on ferrocene, have been rationally designed to create a specific "pocket" around the metal center that can accommodate hindered substrates while promoting the desired bond-forming steps. researchgate.netdicp.ac.cn

Alternative Metals: While palladium is common, other metals like copper and ruthenium have been used to develop catalyst systems for coupling sterically hindered partners, sometimes offering complementary reactivity. nih.govacs.orgdicp.ac.cn

These advanced catalysts have enabled transformations that were previously considered impossible, allowing for the synthesis of highly substituted biaryl compounds and other complex molecules from sterically encumbered aryl halides. dicp.ac.cn

Metal-Catalyzed Transformations

Despite its steric bulk, 2-iodo-1,3,5-triisopropylbenzene serves as a valuable substrate in a range of metal-catalyzed cross-coupling reactions, provided an appropriate catalyst is used. The high reactivity of the C-I bond makes it the preferred handle for these transformations.

Notable examples of successful transformations with sterically hindered aryl iodides include:

Carbonylative Cross-Coupling: A mild and general protocol for the carbonylative Suzuki-Miyaura and Negishi couplings of sterically hindered ortho-disubstituted aryl iodides has been developed. nih.gov This method allows for the synthesis of highly substituted aryl ketones, forming two carbon-carbon bonds in a single operation. nih.gov

C-N Coupling: The development of novel pyrrole-ol based ligands has enabled unprecedented copper-catalyzed Ullmann-type couplings of sterically hindered aryl iodides with various amines and amides, overcoming a long-standing challenge in C-N bond formation. nih.gov

Suzuki-Miyaura Coupling: Highly active catalyst systems, often employing palladium with specialized phosphine ligands, have been designed to facilitate the coupling of sterically demanding aryl halides with boronic acids to form tri- and tetra-ortho-substituted biaryls. dicp.ac.cn

The table below summarizes representative conditions for coupling reactions involving sterically hindered aryl iodides, illustrating the types of catalysts and conditions required.

Table 2: Examples of Metal-Catalyzed Reactions with Sterically Hindered Aryl Iodides

| Reaction Type | Aryl Iodide | Coupling Partner | Catalyst System | Base | Conditions | Yield |

|---|---|---|---|---|---|---|

| Carbonylative Suzuki nih.gov | 2-Iodomesitylene | Phenylboronic acid | 3 mol % PEPPSI-iPr | Cs2CO3 | Chlorobenzene, 80 °C, 24 h | 94% |

| C-N Coupling nih.gov | 2,6-Dimethyliodobenzene | 2,6-Diisopropylaniline | 10 mol % CuI / L7* | K3PO4 | DMSO, 90 °C, 24 h | 85% |

| C-H Arylation dicp.ac.cn | 2,6-Dimethyliodobenzene | Benzoic Acid | [Ru(p-cym)I2]2 / L8** | K2CO3 | Dioxane, 150 °C | 95% |

*L7 = Pyrrole-ol based ligand **L8 = 3,4,7,8-tetramethyl-1,10-phenanthroline

These examples demonstrate that with rationally designed catalysts, the significant steric hindrance of compounds like Benzene (B151609), 2-iodo-1,3,5-tris(1-methylethyl)- can be effectively managed, enabling their use in the synthesis of complex, sterically congested molecules.

Cross-Coupling Reactions (Sonogashira, Heck, Suzuki-Miyaura)

Benzene, 2-iodo-1,3,5-tris(1-methylethyl)-, also known as 2-iodo-1,3,5-triisopropylbenzene, serves as a sterically hindered aryl halide substrate in various palladium-catalyzed cross-coupling reactions. The bulky nature of the three isopropyl groups ortho and para to the iodine atom significantly influences its reactivity, often necessitating specialized catalytic systems to achieve efficient transformation.

Sonogashira Coupling: The Sonogashira reaction is a cross-coupling process that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org The reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org For sterically demanding substrates like 2-iodo-1,3,5-tris(1-methylethyl)-, the oxidative addition of the C-I bond to the palladium(0) center can be slow. However, the high reactivity of aryl iodides compared to bromides or chlorides makes them suitable partners. Efficient coupling of hindered substrates often requires robust catalytic systems, such as those with bulky, electron-rich phosphine ligands, which can facilitate the key steps of the catalytic cycle. nih.gov

General Sonogashira Reaction Components

| Component | Role | Common Examples |

|---|---|---|

| Aryl Halide | Electrophile | Benzene, 2-iodo-1,3,5-tris(1-methylethyl)- |

| Terminal Alkyne | Nucleophile | Phenylacetylene, Trimethylsilylacetylene |

| Palladium Catalyst | Primary Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |

| Copper(I) Salt | Co-catalyst | CuI |

| Base | Alkyne Deprotonation & HX Scavenger | Triethylamine, Diisopropylamine |

| Solvent | Reaction Medium | THF, DMF, Toluene |

Heck Reaction: The Mizoroki-Heck reaction couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.org The reaction mechanism involves oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination. nih.gov The steric hindrance of 2-iodo-1,3,5-tris(1-methylethyl)- can impede the approach of the palladium catalyst and the alkene, potentially lowering reaction rates. Nonetheless, aryl iodides are the most reactive class of haloarenes for the Heck reaction. thieme-connect.de Successful couplings with hindered substrates often benefit from higher temperatures and the use of specialized ligands that promote catalyst stability and activity. organic-chemistry.org

General Heck Reaction Components

| Component | Role | Common Examples |

|---|---|---|

| Aryl Halide | Electrophile | Benzene, 2-iodo-1,3,5-tris(1-methylethyl)- |

| Alkene | Coupling Partner | Styrene, n-Butyl acrylate, Ethylene |

| Palladium Catalyst | Catalyst | Pd(OAc)₂, PdCl₂ |

| Ligand (optional) | Stabilizer/Activator | PPh₃, PCy₃ |

| Base | HX Scavenger | Triethylamine, K₂CO₃, NaOAc |

| Solvent | Reaction Medium | DMF, NMP, Acetonitrile |

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organoboron compound and an organohalide, catalyzed by a palladium(0) complex. kochi-tech.ac.jp This reaction is widely used due to its high functional group tolerance and the stability of the organoboron reagents. researchgate.net The reaction of a hindered substrate like 2-iodo-1,3,5-tris(1-methylethyl)- would involve oxidative addition to the Pd(0) catalyst, transmetalation with a boronic acid or ester, and reductive elimination. While steric hindrance can be a challenge, specialized phosphine ligands, such as SPhos, have been developed that confer unprecedented activity for coupling reactions involving sterically demanding partners, allowing transformations to occur efficiently even at low catalyst loadings. researchgate.net

General Suzuki-Miyaura Reaction Components

| Component | Role | Common Examples |

|---|---|---|

| Aryl Halide | Electrophile | Benzene, 2-iodo-1,3,5-tris(1-methylethyl)- |

| Organoboron Reagent | Nucleophile | Phenylboronic acid, Thiophene boronic acid |

| Palladium Catalyst | Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ |

| Ligand | Stabilizer/Activator | SPhos, XPhos, PPh₃ |

| Base | Activates Boron Reagent | K₂CO₃, K₃PO₄, Cs₂CO₃ |

| Solvent System | Reaction Medium | Toluene/Water, Dioxane/Water, THF |

C-N Cross-Coupling and Amination of Aryl Halides

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines. wikipedia.orglibretexts.org This reaction has become a fundamental tool in organic synthesis due to its broad substrate scope and functional group tolerance, largely replacing harsher traditional methods. wikipedia.orgrug.nl

The reaction with a sterically hindered substrate such as 2-iodo-1,3,5-tris(1-methylethyl)- presents a significant challenge. However, the development of sophisticated catalyst systems, particularly those employing bulky and electron-rich phosphine ligands, has enabled the coupling of increasingly demanding substrates. rug.nl Research has shown that even sterically perturbed aryl iodides can undergo amination in high yields. For example, 1-iodo-3,5-dimethylbenzene (B1203722) has been successfully coupled with an aniline (B41778) derivative to achieve a 97% yield, demonstrating that steric hindrance near the reaction center can be overcome with an appropriate catalytic system. nih.gov This suggests that 2-iodo-1,3,5-tris(1-methylethyl)-, while more hindered, is a viable substrate for C-N cross-coupling reactions, provided a suitable advanced-generation catalyst is employed.

Borylation of Aryl Halides

The Miyaura borylation is a palladium-catalyzed cross-coupling reaction that installs a boronate ester group onto an aromatic ring, starting from an aryl halide or triflate and a diboron (B99234) reagent, most commonly bis(pinacolato)diboron (B136004) (B₂pin₂). organic-chemistry.orgwikipedia.org This reaction is a powerful tool for the synthesis of arylboronic esters, which are key intermediates for subsequent Suzuki-Miyaura couplings. wikipedia.org

The reaction proceeds under mild conditions and tolerates a wide variety of functional groups, making it suitable for complex molecule synthesis. researchgate.netorganic-chemistry.org The protocol has been successfully applied to sterically hindered aryl halides. nih.gov The use of robust palladium catalysts, often paired with ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) or bulky trialkylphosphines, allows for the efficient borylation of substrates where steric hindrance might otherwise inhibit the reaction. researchgate.netnih.gov Therefore, 2-iodo-1,3,5-tris(1-methylethyl)- can be effectively converted to its corresponding pinacol (B44631) boronate ester, 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3,5-tris(1-methylethyl)benzene, using established Miyaura borylation conditions.

Oxidative Addition Mechanisms with Bulky Aryl Iodides

Oxidative addition of an aryl halide to a palladium(0) complex is the crucial first and often rate-determining step in the catalytic cycle of most cross-coupling reactions. kochi-tech.ac.jpuvic.ca The mechanism of this process is highly dependent on the nature of the aryl halide and the ligands on the palladium center. For aryl iodides, the reaction is generally understood to proceed through a non-polar, three-centered concerted mechanism. researchgate.net

A key aspect in the oxidative addition involving bulky aryl iodides like 2-iodo-1,3,5-tris(1-methylethyl)- is the ligation state of the active palladium catalyst. While a bis-ligated 14-electron Pd(0)L₂ complex is often present, theoretical and experimental studies suggest that for challenging substrates, a highly reactive, 12-electron monoligated Pd(0)L species is the active catalyst. uvic.caresearchgate.net The formation of this monoligated intermediate is favored by the use of very bulky phosphine or N-heterocyclic carbene (NHC) ligands, which readily dissociate to open a coordination site. uvic.ca This monoligated complex is several orders of magnitude more reactive towards aryl halides than its bis-ligated counterpart. researchgate.net The steric bulk of the 2,4,6-triisopropylphenyl group hinders the approach to the C-I bond, making the enhanced reactivity of the monoligated palladium species essential for an efficient oxidative addition step.

Hypervalent Iodine Chemistry and Catalysis

The large size and polarizability of the iodine atom in 2-iodo-1,3,5-tris(1-methylethyl)- allow it to exist in higher oxidation states, forming hypervalent iodine compounds. tcichemicals.com In these species, the iodine atom formally exceeds the standard octet of valence electrons. wikipedia.org The bulky 2,4,6-triisopropylphenyl (TRIP) group is known to be an effective "dummy" or stabilizing ligand in hypervalent iodine chemistry, particularly for diaryliodonium salts. researchgate.net

Reactivity of Iodine(III) and Iodine(V) Derivatives

Hypervalent iodine compounds are classified based on the oxidation state of iodine. Iodine(III) (λ³-iodane) and Iodine(V) (λ⁵-iodane) derivatives are the most common and synthetically useful. nih.govprinceton.edu Their reactivity stems from the electrophilic nature of the hypervalent iodine center and the excellent leaving group ability of the aryl iodide moiety upon reductive elimination. princeton.edu

Iodine(III) Derivatives : These compounds, also known as λ³-iodanes, can be prepared by the oxidation of 2-iodo-1,3,5-tris(1-methylethyl)-. For instance, oxidation with peracetic acid followed by hydrolysis would yield the corresponding iodosylarene, (2,4,6-triisopropylphenyl)iodine(III) oxide. wikipedia.org These I(III) reagents are powerful oxidants and are used for a variety of transformations, acting as versatile oxo-transfer agents. wikipedia.org The bulky triisopropylphenyl group can enhance the stability of these reagents.

Iodine(V) Derivatives : Further oxidation of an iodosylarene or direct oxidation of the parent aryl iodide under stronger conditions yields Iodine(V) compounds, or λ⁵-iodanes, such as iodylarenes (ArIO₂). wikipedia.org These reagents are even more potent oxidizing agents than their I(III) counterparts and are used in a range of oxidative transformations. nih.gov

The general reactivity of these hypervalent species is driven by the favorable reduction of the iodine center back to the stable monovalent state (iodine(I)), releasing the substituted iodobenzene. tcichemicals.com This process makes them excellent reagents for transferring ligands (e.g., acetate, trifluoroacetate, tosylate) to nucleophiles. nih.gov

Enantioselective Catalytic Applications

A frontier in hypervalent iodine chemistry is the development of chiral iodoarenes as catalysts for enantioselective reactions. rsc.org The core concept involves attaching a chiral scaffold to the iodoarene. Upon oxidation to the hypervalent I(III) or I(V) state, this chiral backbone creates an asymmetric environment around the reactive iodine center. When this chiral hypervalent iodine reagent interacts with a prochiral substrate, it can induce stereoselectivity in transformations such as oxidative dearomatization, α-functionalization of ketones, and various amination or cyclization reactions. rsc.orgrsc.org

This field has seen the discovery of various new chiral hypervalent iodine catalysts that can achieve high enantiomeric excess under mild conditions. rsc.org The design of the chiral iodoarene is crucial, with catalysts often derived from molecules with C₂ symmetry or from natural products like tartaric acid. rsc.org While the use of bulky aryl groups can be beneficial for catalyst stability, specific applications of catalysts derived directly from the 2-iodo-1,3,5-tris(1-methylethyl)- scaffold in enantioselective catalysis are still an emerging area of investigation.

Regioselectivity in Hypervalent Iodine-Mediated Transformations

The steric bulk exerted by the three isopropyl groups on the phenyl ring of Benzene, 2-iodo-1,3,5-tris(1-methylethyl)-, also known as 2-iodo-1,3,5-triisopropylbenzene, plays a pivotal role in directing the regioselectivity of transformations mediated by its hypervalent iodine derivatives. In the context of hypervalent iodine chemistry, where the iodine atom expands its valence shell to accommodate more than the usual eight electrons, the spatial arrangement of substituents on the aryl iodide core can significantly influence the outcome of reactions such as arylations and other functional group transfers.

Research into the reactivity of unsymmetrical diaryliodonium salts, which can be prepared from 2-iodo-1,3,5-triisopropylbenzene, has provided insights into the governing principles of regioselectivity. The key factors at play are a combination of steric hindrance and the electronic nature of the participating aryl groups and the nucleophile.

A notable phenomenon observed in the reactions of sterically hindered diaryliodonium salts is the "ortho-effect." This effect generally dictates that in reactions with nucleophiles, the less sterically hindered aryl group is preferentially transferred. Consequently, when a diaryliodonium salt contains the bulky 2,4,6-triisopropylphenyl group and another, less hindered aryl group (e.g., a phenyl group), the latter is typically transferred to the nucleophile. This selectivity makes the 2,4,6-triisopropylphenyl group an excellent non-transferable or "dummy" ligand in arylation reactions. This strategy is particularly valuable as it allows for the efficient use of the more valuable or complex aryl group in the transfer reaction.

The regioselectivity can be influenced by the nature of the nucleophile. Studies have shown that for certain nucleophiles, electronic effects can compete with or even override steric effects. However, with increasingly bulky nucleophiles, the steric demand of the transition state becomes the dominant factor, leading to a higher preference for the transfer of the less hindered aryl group.

Detailed mechanistic studies, often supported by computational methods like Density Functional Theory (DFT), have been employed to rationalize the observed regiochemical outcomes. These studies suggest that the transition state energies for the transfer of the different aryl groups are significantly influenced by steric clashes. The high energy barrier for the transfer of the bulky 2,4,6-triisopropylphenyl group directs the reaction pathway towards the transfer of the sterically less demanding aryl partner.

While comprehensive data tables specifically detailing the regioselectivity for a wide range of reactions involving hypervalent iodine compounds derived from 2-iodo-1,3,5-triisopropylbenzene are not extensively compiled in single sources, the general principles are well-established within the broader context of hypervalent iodine chemistry. The following interactive table summarizes the expected regioselective outcomes based on these principles in a hypothetical reaction of a diaryliodonium salt containing a 2,4,6-triisopropylphenyl group and a phenyl group with various nucleophiles.

Table 1: Predicted Regioselectivity in the Arylation of Nucleophiles with Phenyl(2,4,6-triisopropylphenyl)iodonium Salts

| Nucleophile Type | Steric Bulk of Nucleophile | Expected Major Product | Expected Minor Product | Predominant Influencing Factor |

|---|---|---|---|---|

| Oxygen (e.g., Phenoxide) | Low | Phenylated Nucleophile | 2,4,6-Triisopropylphenylated Nucleophile | Steric Hindrance ("ortho-effect") |

| Nitrogen (e.g., Amine) | Low to Medium | Phenylated Nucleophile | 2,4,6-Triisopropylphenylated Nucleophile | Steric Hindrance ("ortho-effect") |

| Carbon (e.g., Malonate) | High | Phenylated Nucleophile | 2,4,6-Triisopropylphenylated Nucleophile | Steric Hindrance |

This predictable regioselectivity makes hypervalent iodine reagents derived from Benzene, 2-iodo-1,3,5-tris(1-methylethyl)- valuable tools in organic synthesis, allowing for directed arylations where one aryl group is selectively transferred while the other acts as a bulky, non-participating spectator. The synthesis of such highly sterically congested diaryliodonium salts has been shown to proceed in high yields, further enhancing their utility in synthetic chemistry.

Advanced Spectroscopic and Structural Characterization of Benzene, 2 Iodo 1,3,5 Tris 1 Methylethyl Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For analogues of Benzene (B151609), 2-iodo-1,3,5-tris(1-methylethyl)-, both ¹H and ¹³C NMR provide critical data regarding the connectivity and chemical environment of atoms within the molecule. researchgate.net

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic shielding, and their proximity to neighboring protons. In a symmetric analogue like 1,3,5-triisopropylbenzene (B165165), the spectrum is relatively simple due to the molecule's high symmetry. chemicalbook.comspectrabase.com The introduction of an iodine atom at the 2-position in Benzene, 2-iodo-1,3,5-tris(1-methylethyl)- breaks this symmetry, leading to a more complex spectrum.

The key proton signals and their expected characteristics are:

Aromatic Protons (Ar-H): The two remaining aromatic protons are no longer chemically equivalent. They are expected to appear as distinct singlets in the aromatic region (typically δ 6.8-7.5 ppm). Their specific chemical shift is influenced by the deshielding effect of the iodine atom and the steric crowding from the adjacent isopropyl groups.

Isopropyl Methine Protons (-CH(CH₃)₂): There are three isopropyl groups, but due to the molecule's asymmetry, the methine protons of the two isopropyl groups adjacent to the iodine may be chemically different from the one opposite to it. These protons typically appear as septets (a multiplet with seven lines) due to coupling with the six equivalent methyl protons of their respective isopropyl group. The expected chemical shift is in the range of δ 2.8-3.5 ppm.

Isopropyl Methyl Protons (-CH(CH₃)₂): The methyl protons of the isopropyl groups appear as doublets due to coupling with the single methine proton. For the isopropyl group at the 5-position (para to the iodine), the two methyl groups are equivalent. However, for the isopropyl groups at the 1- and 3-positions (ortho to the iodine), the steric hindrance may restrict rotation, making the two methyl groups on each isopropyl group diastereotopic. This would result in two separate doublets for these groups. These signals are typically found in the upfield region, around δ 1.2-1.3 ppm.

| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |

| Aromatic (H-4, H-6) | 6.8 - 7.5 | 2 x Singlet (s) | Two distinct signals due to asymmetry. |

| Isopropyl Methine (CH) | 2.8 - 3.5 | Septet (sept) | Potentially two or three distinct septets. |

| Isopropyl Methyl (CH₃) | 1.2 - 1.3 | Doublet (d) | May show multiple doublets due to diastereotopicity. |

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule, providing a map of the carbon framework. hw.ac.uk The natural abundance of the ¹³C isotope is low (~1.1%), which means that carbon-carbon coupling is not observed in a standard decoupled spectrum. hw.ac.uk

For Benzene, 2-iodo-1,3,5-tris(1-methylethyl)-, the expected signals are:

Aromatic Carbons: Due to the lack of symmetry, all six aromatic carbons are expected to be unique.

Iodine-Substituted Carbon (C-I): This carbon is significantly shielded by the heavy iodine atom (the "heavy atom effect") and is expected to appear at a relatively low chemical shift, typically in the range of δ 90-100 ppm.

Isopropyl-Substituted Carbons (C-C(CH₃)₂): These carbons (C-1, C-3, C-5) will appear downfield, generally in the δ 145-155 ppm range, due to the substitution effect.

Unsubstituted Aromatic Carbons (C-H): The carbons bearing a hydrogen atom (C-4, C-6) will have shifts that are influenced by their position relative to the iodine and isopropyl groups, typically appearing between δ 120-130 ppm.

Isopropyl Carbons:

Methine Carbons (-CH(CH₃)₂): These signals are expected around δ 30-35 ppm. chemicalbook.com

Methyl Carbons (-CH(CH₃)₂): These carbons appear further upfield, typically in the δ 20-25 ppm range. docbrown.infodocbrown.info Similar to the proton signals, diastereotopicity could lead to multiple methyl carbon signals.

| Carbon Type | Expected Chemical Shift (δ, ppm) | Notes |

| Aromatic (C-I) | 90 - 100 | Shielded by the heavy iodine atom. |

| Aromatic (C-C(CH₃)₂) | 145 - 155 | Three distinct, downfield signals. |

| Aromatic (C-H) | 120 - 130 | Two distinct signals. |

| Isopropyl Methine (CH) | 30 - 35 | Up to three distinct signals possible. |

| Isopropyl Methyl (CH₃) | 20 - 25 | Multiple signals possible due to asymmetry. |

For complex, sterically crowded molecules, advanced 2D NMR techniques are invaluable for unambiguous signal assignment and for probing through-space interactions that define the molecule's conformation. researchgate.netipb.pt

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close in space (typically within 5 Å), irrespective of whether they are connected through bonds. wordpress.com For Benzene, 2-iodo-1,3,5-tris(1-methylethyl)-, NOESY experiments can establish the spatial proximity between the protons of the isopropyl groups and the aromatic protons. This is crucial for determining the preferred rotational conformation (rotamer) of the bulky isopropyl groups relative to the iodine atom and the benzene ring.

Rotating-frame Overhauser Effect Spectroscopy (ROESY): Similar to NOESY, ROESY also detects through-space correlations but is often more effective for molecules of intermediate size where the NOE effect might be close to zero. wordpress.com

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the carbon atoms to which they are directly attached, allowing for the definitive assignment of which proton signal corresponds to which carbon signal.

Infrared (IR) Spectroscopy for Vibrational Modes

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the excitation of molecular vibrations (stretching, bending, etc.). The resulting spectrum serves as a molecular fingerprint. okstate.edu

The IR spectrum of Benzene, 2-iodo-1,3,5-tris(1-methylethyl)- is expected to show several characteristic absorption bands:

C-H Stretching (Aliphatic): Strong absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) are characteristic of the C-H bonds in the isopropyl groups. libretexts.org

C-H Stretching (Aromatic): Weaker absorptions just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹) are indicative of the C-H bonds on the aromatic ring. orgchemboulder.com

C=C Stretching (Aromatic): A series of medium to weak absorptions in the 1450-1600 cm⁻¹ region are due to the stretching vibrations of the carbon-carbon bonds within the benzene ring. orgchemboulder.com

C-H Bending (Aliphatic): Characteristic bending vibrations for the methyl and methine groups of the isopropyl substituents appear in the 1365-1450 cm⁻¹ range. youtube.com

C-H Out-of-Plane Bending (Aromatic): The pattern of absorptions in the 675-900 cm⁻¹ region is highly diagnostic of the substitution pattern on the benzene ring. orgchemboulder.comspectroscopyonline.com For a 1,2,3,5-tetrasubstituted benzene ring, a strong absorption band is typically expected in the 800-880 cm⁻¹ range.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Weak to Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Weak |

| Aliphatic C-H Bend | 1365 - 1450 | Medium |

| Aromatic C-H Out-of-Plane Bend | 800 - 880 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and crucial information about the molecule's structure based on its fragmentation pattern. beilstein-journals.org

For Benzene, 2-iodo-1,3,5-tris(1-methylethyl)- (C₁₅H₂₃I), the expected findings are:

Molecular Ion (M⁺): The molecular ion peak would be observed at an m/z corresponding to the molecular weight of the compound, which is approximately 330.08 g/mol . This peak should be relatively prominent due to the stability of the aromatic ring. libretexts.org

Isotope Peaks: Iodine is monoisotopic (¹²⁷I), so no characteristic isotope pattern for the halogen will be observed, unlike with chlorine or bromine compounds. whitman.edudocbrown.info A small M+1 peak will be present due to the natural abundance of ¹³C.

Key Fragmentation Pathways: The fragmentation of the molecular ion provides structural clues.

Loss of Iodine: A very common fragmentation pathway for iodoarenes is the cleavage of the C-I bond, resulting in a fragment corresponding to the loss of an iodine radical (127 mass units). This would produce a significant peak at m/z 203 ([C₁₅H₂₃]⁺).

Loss of Methyl Group: Cleavage of a methyl group (CH₃•, 15 mass units) from one of the isopropyl substituents is a common fragmentation for alkylbenzenes, leading to a peak at m/z 315 ([M-15]⁺). This resulting cation can be stabilized by the aromatic ring.

Loss of Isopropyl Group: Loss of an entire isopropyl group (C₃H₇•, 43 mass units) can also occur, yielding a peak at m/z 287 ([M-43]⁺).

Tropylium Ion Formation: Alkyl-substituted benzenes often rearrange upon ionization to form the highly stable tropylium cation (C₇H₇⁺) or related structures, which could lead to a peak at m/z 91, although this may be less prominent in such a highly substituted system. whitman.edu

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

| 330 | [C₁₅H₂₃I]⁺ | Molecular Ion (M⁺) |

| 315 | [C₁₄H₂₀I]⁺ | M - CH₃ (Loss of a methyl group) |

| 287 | [C₁₂H₁₆I]⁺ | M - C₃H₇ (Loss of an isopropyl group) |

| 203 | [C₁₅H₂₃]⁺ | M - I (Loss of an iodine atom) |

| 43 | [C₃H₇]⁺ | Isopropyl cation |

X-ray Diffraction for Solid-State Structural Elucidation

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a crystalline solid. It provides accurate measurements of bond lengths, bond angles, and torsional angles, revealing the molecule's conformation and how it packs in the crystal lattice.

For a sterically congested molecule like Benzene, 2-iodo-1,3,5-tris(1-methylethyl)-, an X-ray crystal structure would provide unambiguous evidence for:

Conformation of Isopropyl Groups: The analysis would reveal the exact rotational angles of the three isopropyl groups relative to the plane of the benzene ring. Due to severe steric hindrance, these groups are likely forced into a specific, propeller-like conformation to minimize steric strain.

Bond Length and Angle Distortions: The steric clash between the bulky iodine atom and the adjacent isopropyl groups at the 1- and 3-positions would likely cause distortions in the benzene ring's geometry. This could manifest as elongated C-C bonds within the ring and deviations of the exocyclic C-C and C-I bonds from the plane of the ring. Bond angles such as C2-C1-C(isopropyl) and C2-C3-C(isopropyl) would also be widened to alleviate strain.

Intermolecular Interactions: The data would show how the molecules pack in the solid state, revealing any significant intermolecular forces, such as van der Waals interactions, that dictate the crystal structure.

While specific crystallographic data for Benzene, 2-iodo-1,3,5-tris(1-methylethyl)- may require dedicated synthesis and analysis, studies on similarly crowded aromatic compounds confirm that such steric pressures invariably lead to significant geometric distortions from idealized structures. beilstein-journals.org

Crystal Packing and Intermolecular Interactions

Key interactions that are anticipated to play a role in the crystal packing of these analogues include:

Halogen Bonding: The iodine atom, with its electropositive region known as a σ-hole, can interact with nucleophilic atoms such as oxygen, nitrogen, or even another halogen atom. This directional interaction, denoted as C–I···X, is a significant force in the crystal engineering of halogenated compounds.

π-π Stacking: The aromatic benzene core can participate in π-π stacking interactions, where the electron-rich π-systems of adjacent molecules align. The geometry of this stacking (e.g., face-to-face or offset) is influenced by the steric hindrance imposed by the bulky substituents.

C-H···π Interactions: Hydrogen atoms from the isopropyl groups can interact with the π-electron cloud of the benzene ring of neighboring molecules, contributing to the stability of the crystal lattice.

C-H···I Hydrogen Bonds: Weak hydrogen bonds can form between the hydrogen atoms of the alkyl groups and the iodine atom of an adjacent molecule, further influencing the crystal packing arrangement.

Table 1: Potential Intermolecular Interactions in Benzene, 2-iodo-1,3,5-tris(1-methylethyl)- Analogues

| Interaction Type | Description | Potential Significance in Crystal Packing |

|---|---|---|

| Halogen Bonding (I···X) | Directional interaction involving the iodine atom's σ-hole and a nucleophile. | High |

| van der Waals Forces | Non-directional attractive forces due to temporary charge fluctuations. | High |

| π-π Stacking | Attraction between aromatic rings. | Moderate |

| C-H···π Interactions | Hydrogen on an alkyl group interacting with a benzene ring. | Moderate |

| C-H···I Hydrogen Bonds | Weak hydrogen bond between an alkyl hydrogen and an iodine atom. | Low to Moderate |

Thermogravimetric Analysis (TGA) for Thermal Stability Profiles

Thermogravimetric analysis (TGA) is a vital technique for assessing the thermal stability of chemical compounds. It measures the change in mass of a sample as a function of temperature in a controlled atmosphere. While a specific TGA curve for Benzene, 2-iodo-1,3,5-tris(1-methylethyl)- is not publicly documented, the thermal behavior of analogous sterically hindered aryl iodides can be inferred based on general chemical principles.

A typical TGA profile for an analogue of Benzene, 2-iodo-1,3,5-tris(1-methylethyl)- would be expected to show a single-step or a multi-step decomposition process. The initial weight loss would likely correspond to the cleavage of the C-I bond and the subsequent loss of iodine or related iodine-containing species. Further degradation at higher temperatures would involve the breakdown of the aromatic ring and the alkyl substituents.

The onset temperature of decomposition is a key parameter obtained from TGA, indicating the temperature at which significant weight loss begins. For aryl iodides, this can be influenced by factors such as the presence of electron-donating or electron-withdrawing groups on the aromatic ring. In the case of Benzene, 2-iodo-1,3,5-tris(1-methylethyl)-, the electron-donating nature of the isopropyl groups may have a modest effect on the C-I bond strength.

Table 2: Hypothetical TGA Data for a Benzene, 2-iodo-1,3,5-tris(1-methylethyl)- Analogue

| Temperature Range (°C) | Weight Loss (%) | Corresponding Decomposition Event |

|---|---|---|

| 200 - 350 | ~35-45% | Initial cleavage of the C-I bond and loss of iodine. |

| 350 - 600 | ~55-65% | Decomposition of the aromatic and alkyl framework. |

| > 600 | < 5% | Residual char. |

Note: This data is hypothetical and intended for illustrative purposes, as experimental TGA data for the specific compound is not available.

The study of thermal decomposition kinetics, often performed using data from TGA experiments at multiple heating rates, could provide further insights into the degradation mechanism and the activation energy of the decomposition process.

Computational Chemistry and Theoretical Investigations of Benzene, 2 Iodo 1,3,5 Tris 1 Methylethyl

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules. Methods like Density Functional Theory (DFT) and Molecular Orbital (MO) Theory are employed to model the electronic landscape of 2-iodo-1,3,5-triisopropylbenzene.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and energetic properties of molecules. nih.gov DFT calculations, often using hybrid functionals like B3LYP, can determine optimized molecular geometries, vibrational frequencies, and various electronic properties. nih.govresearchgate.net For 2-iodo-1,3,5-triisopropylbenzene, these calculations elucidate the distribution of electron density and predict sites of chemical reactivity.

Key reactivity descriptors derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity; a smaller gap suggests the molecule is more easily excited and reactive. nih.gov Other descriptors such as ionization potential, electron affinity, electronegativity, and chemical hardness can also be calculated to provide a comprehensive reactivity profile. researchgate.netmdpi.com Fukui functions, another DFT-based descriptor, are used to identify specific atomic sites susceptible to nucleophilic, electrophilic, or radical attack. nih.gov

| Descriptor | Symbol | Significance | Typical Calculated Value (Illustrative) |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | Electron-donating ability | -6.5 eV |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Electron-accepting ability | -0.8 eV |

| HOMO-LUMO Gap | ΔE | Chemical reactivity and stability | 5.7 eV |

| Ionization Potential | IP | Energy required to remove an electron | 6.5 eV |

| Electron Affinity | EA | Energy released upon adding an electron | 0.8 eV |

| Chemical Hardness | η | Resistance to change in electron distribution | 2.85 eV |

Note: The values in the table are illustrative for a molecule of this type and are based on general principles of DFT calculations on similar aromatic compounds.

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which span the entire molecule. youtube.com This theory provides a framework for understanding bonding, anti-bonding, and the distribution of electrons in orbitals of differing energy levels. youtube.com The HOMO and LUMO are the frontier molecular orbitals that play a critical role in chemical reactions and electron transfer processes.

In 2-iodo-1,3,5-triisopropylbenzene, the HOMO is typically a π-orbital associated with the benzene (B151609) ring, indicating that this is the region from which an electron is most easily donated. The LUMO is often a σ-antibonding orbital associated with the C-I bond. Electron transfer to the molecule would therefore preferentially populate this C-I σ orbital, leading to the weakening and potential cleavage of the carbon-iodine bond. This HOMO-LUMO arrangement is characteristic of iodoaromatic compounds and is central to their reactivity in processes like cross-coupling reactions.

Mechanistic Pathway Modeling and Transition State Analysis

Computational chemistry is instrumental in modeling the pathways of chemical reactions involving 2-iodo-1,3,5-triisopropylbenzene. By calculating the potential energy surface for a reaction, researchers can identify the minimum energy pathway from reactants to products. This involves locating and characterizing the structures of transition states—the highest energy points along the reaction coordinate.

DFT methods are commonly used to optimize the geometries of reactants, products, intermediates, and transition states. nih.gov Frequency calculations are then performed to confirm the nature of these stationary points; a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The calculated energy difference between the reactants and the transition state provides the activation energy barrier, a key determinant of the reaction rate. Such analyses are crucial for understanding reaction mechanisms, predicting product distributions, and designing more efficient synthetic routes.

Intermolecular Interactions and Non-Covalent Bonding

Non-covalent interactions play a significant role in the solid-state structure and solution-phase behavior of molecules. For iodo-substituted aromatics, halogen bonding is a particularly important directional interaction.

The iodine atom in 2-iodo-1,3,5-triisopropylbenzene can participate in halogen bonding. This interaction occurs because the electron distribution around the covalently bonded iodine atom is anisotropic. This creates a region of positive electrostatic potential, known as a σ-hole, on the side of the iodine atom opposite to the C-I bond. researchgate.net This electropositive σ-hole can then interact favorably with a nucleophilic region (a halogen bond acceptor) on an adjacent molecule, such as a lone pair on an oxygen or nitrogen atom, or even another halogen. researchgate.netnih.gov

These interactions, denoted as C-I···Y (where Y is the halogen bond acceptor), are highly directional. researchgate.net The strength of the halogen bond is influenced by the electron-withdrawing or electron-donating nature of the substituents on the aromatic ring. researchgate.net In the crystal structure of iodoaromatics, halogen bonds can direct molecular packing, leading to the formation of specific supramolecular architectures like chains or sheets. researchgate.net The interaction can be classified into different types, such as Type II, which involves a side-on approach with specific bond angles. researchgate.netmdpi.com

| Parameter | Description | Typical Range |

|---|---|---|

| Interaction Type | Classification based on C-I···Y and I···Y-Z angles | Type I, Type II |

| Interaction Distance (I···Y) | Distance between the iodine atom and the acceptor atom | Typically less than the sum of van der Waals radii |

| Interaction Angle (C-I···Y) | Angle defining the directionality of the bond | Approaches 180° for strong interactions |

| Bond Energy | Strength of the non-covalent interaction | 3-6 kcal/mol |

Steric and Electronic Effects Quantification (e.g., Computational Cone Angles)

The three bulky isopropyl groups on the benzene ring of 2-iodo-1,3,5-tris(1-methylethyl)- exert significant steric hindrance. This steric bulk can be quantified computationally using parameters such as the cone angle. Originally developed for phosphine (B1218219) ligands in organometallic chemistry, the concept can be adapted to measure the solid angle occupied by a substituent group.

A larger cone angle indicates greater steric hindrance, which can impede the approach of reagents to reactive centers on the molecule. For 2-iodo-1,3,5-triisopropylbenzene, the large cone angle of the 2,4,6-triisopropylphenyl group sterically shields the iodine atom and the ortho positions of the ring. This steric protection can influence the regioselectivity of reactions and can be used to stabilize reactive intermediates. Computational methods allow for the precise calculation of these steric parameters, providing a quantitative measure that helps to rationalize and predict the molecule's reactivity patterns.

Molecular Dynamics and Simulation Studies

Computational approaches, particularly molecular dynamics (MD) simulations, serve as powerful tools for investigating the conformational landscape, intermolecular interactions, and dynamic behavior of molecules. These in-silico experiments provide a window into the atomic-level movements and energetic properties that govern the macroscopic behavior of chemical compounds. However, a review of the current scientific literature indicates a notable absence of specific molecular dynamics or simulation studies focused exclusively on Benzene, 2-iodo-1,3,5-tris(1-methylethyl)-.

While theoretical calculations and computational studies are prevalent for a wide array of organic molecules, including various substituted benzene derivatives, this particular iodinated and tri-isopropylated benzene compound does not appear to have been the subject of dedicated MD simulation research. Such studies would be invaluable for elucidating the influence of the bulky isopropyl groups and the iodine substituent on the molecule's rotational dynamics, its interactions with solvents, and its potential to engage in halogen bonding.

Future computational research could explore several key areas:

Conformational Analysis: MD simulations could predict the preferred orientations of the three isopropyl groups and analyze the rotational barriers around the carbon-carbon bonds connecting them to the benzene ring.

Solvation Effects: Simulating the compound in various solvents would reveal information about its solvation shell, interaction energies, and how the solvent influences its conformational preferences.

Intermolecular Interactions: Simulations of multiple molecules could provide insights into crystal packing forces, aggregation behavior, and the nature of non-covalent interactions, such as van der Waals forces and potential halogen bonds involving the iodine atom.

The generation of detailed research findings and data tables, as would typically be presented in this section, is contingent upon the availability of such focused research. At present, the scientific community has yet to publish molecular dynamics and simulation studies specifically investigating the properties and behavior of Benzene, 2-iodo-1,3,5-tris(1-methylethyl)-. Therefore, no specific data tables on its simulated properties can be provided.

Applications of Benzene, 2 Iodo 1,3,5 Tris 1 Methylethyl in Materials Science and Catalysis

Precursors for Advanced Materials

The rigid and bulky nature of the 1,3,5-tris(1-methylethyl)benzene core, combined with the reactive iodide functional group, positions this molecule as a promising building block for the synthesis of various porous crystalline materials. The C-I bond serves as a versatile handle for forming new carbon-carbon or carbon-heteroatom bonds, which are essential for constructing extended frameworks.

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands, often referred to as linkers. The properties of MOFs, such as pore size, surface area, and chemical functionality, are highly tunable by modifying the organic linker. While direct use of Benzene (B151609), 2-iodo-1,3,5-tris(1-methylethyl)- as a primary linker is not extensively documented, its derivatives are valuable in postsynthetic modification or as precursors to functionalized linkers.

The bulky triisopropyl groups can introduce significant steric hindrance, which can be strategically employed to control the framework's topology and prevent dense packing, potentially leading to materials with high porosity. The iodo-functional group can be converted into other functionalities, such as carboxylic acids or nitrogen-containing heterocycles, which are then suitable for coordination with metal centers. For instance, through transition metal-catalyzed cross-coupling reactions, the iodo group can be replaced with groups capable of binding to metal ions.

Table 1: Potential Functionalized Linkers Derived from Benzene, 2-iodo-1,3,5-tris(1-methylethyl)- for MOF Synthesis

| Linker Precursor | Target Functional Group | Potential Reaction | Application in MOFs |

| Benzene, 2-iodo-1,3,5-tris(1-methylethyl)- | Carboxylate | Carboxylation via Grignard | Coordination to metal nodes to form porous frameworks |

| Benzene, 2-iodo-1,3,5-tris(1-methylethyl)- | Pyridyl | Suzuki or Stille coupling | Introduction of basic sites for catalysis or gas sorption |

| Benzene, 2-iodo-1,3,5-tris(1-methylethyl)- | Amino | Buchwald-Hartwig amination | Post-synthetic modification and functionalization |

Covalent Organic Frameworks (COFs) are crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds. The synthesis of COFs relies on the geometric compatibility of the building blocks and the reversibility of the bond-forming reactions. The C3-symmetric nature of the 1,3,5-tris(1-methylethyl)benzene core makes its derivatives suitable as nodes in the construction of 2D or 3D COFs.

The iodo-functional group is a key reactive site for forming the covalent linkages that define the COF structure. For example, through Sonogashira coupling with terminal alkynes or Suzuki coupling with boronic acids, extended porous networks can be assembled. The steric bulk of the isopropyl groups can play a crucial role in directing the topology of the resulting COF and in creating large, well-defined pores.

Table 2: Potential COF Synthesis Strategies Utilizing Benzene, 2-iodo-1,3,5-tris(1-methylethyl)-

| Building Block 1 | Building Block 2 | Coupling Reaction | Resulting Linkage |

| Benzene, 2-iodo-1,3,5-tris(1-methylethyl)- | 1,3,5-Triethynylbenzene | Sonogashira Coupling | Phenyl-alkynyl |

| Benzene, 2-iodo-1,3,5-tris(1-methylethyl)- | 1,3,5-Benzenetriboronic acid | Suzuki Coupling | Biaryl |

| Di- or tri-aminated derivatives of the title compound | 1,3,5-Triformylbenzene | Imine condensation | Imine |

Beyond extended frameworks, Benzene, 2-iodo-1,3,5-tris(1-methylethyl)- can serve as a monomer or a precursor for the synthesis of polymers with specific properties and discrete molecular architectures like porous organic cages. The steric hindrance provided by the isopropyl groups can lead to polymers with high free volume and specific solubility characteristics.

In the realm of porous organic cages, the C-I bond can be utilized in coupling reactions to form discrete, cage-like molecules with internal cavities. These cages have potential applications in gas storage, separation, and as hosts for guest molecules. A strategy to construct such cages could involve the coupling of the title compound with complementary multifunctional monomers in a reaction that favors the formation of a closed structure over an extended polymer.

Catalytic Applications

The electronic and steric properties of Benzene, 2-iodo-1,3,5-tris(1-methylethyl)- make it and its derivatives interesting candidates for applications in catalysis, either as components of chiral catalysts or as ligands or substrates in transition metal-catalyzed processes.

Hypervalent iodine compounds have emerged as powerful and environmentally benign reagents and catalysts for a variety of oxidative transformations. rsc.orgcardiff.ac.ukrsc.org Chiral hypervalent iodine catalysts, in particular, have been developed for enantioselective reactions. nih.govrsc.org The synthesis of such catalysts often starts from a chiral iodoarene precursor.

While Benzene, 2-iodo-1,3,5-tris(1-methylethyl)- is achiral, it can be functionalized with chiral auxiliaries to create precursors for chiral organoiodine(III) catalysts. The bulky triisopropylphenyl group can create a well-defined chiral environment around the iodine center, which is crucial for achieving high enantioselectivity in catalytic reactions such as asymmetric oxidations and dearomatizations. acs.org The steric hindrance can also enhance the stability and reactivity of the hypervalent iodine species. researchgate.net

Table 3: Potential Chiral Organoiodine(III) Catalysts Derived from Benzene, 2-iodo-1,3,5-tris(1-methylethyl)-

| Chiral Auxiliary Attached to Benzene Core | Target Hypervalent Iodine Species | Potential Asymmetric Reaction |

| Chiral amino alcohols | Chiral Iodoarene Dichloride | Asymmetric α-oxidation of ketones |

| Chiral diamines | Chiral Iodosylarene | Enantioselective dearomatization |

| Chiral carboxylic acids | Chiral Iodoarene Diacetate | Asymmetric difunctionalization of alkenes |

Aryl iodides are common substrates in a wide array of transition metal-catalyzed cross-coupling reactions due to the high reactivity of the C-I bond. organic-chemistry.org Benzene, 2-iodo-1,3,5-tris(1-methylethyl)- can participate in well-established reactions such as Suzuki-Miyaura, libretexts.orgorganic-chemistry.orgharvard.edu Sonogashira, wikipedia.orgchemeurope.comlibretexts.orgorganic-chemistry.org Heck, wikipedia.orgorganic-chemistry.orgnih.govnih.gov and Buchwald-Hartwig amination wikipedia.orglibretexts.orgorganic-chemistry.orgyoutube.com to form new C-C, C-O, C-S, and C-N bonds. The steric bulk of the triisopropylphenyl group can influence the reaction rates and selectivities, in some cases favoring the formation of specific isomers or preventing side reactions.

Furthermore, derivatives of Benzene, 2-iodo-1,3,5-tris(1-methylethyl)- can be designed to act as ligands for transition metal catalysts. For instance, replacement of the iodo group with a phosphine (B1218219) or an N-heterocyclic carbene (NHC) precursor would yield bulky ligands. The steric hindrance from the triisopropyl groups can create a specific coordination environment around the metal center, influencing the catalytic activity and selectivity of the resulting complex. These bulky ligands can promote reductive elimination and stabilize low-coordinate metal species, which are often key intermediates in catalytic cycles. nih.gov

Table 4: Examples of Transition Metal-Catalyzed Reactions Involving Aryl Iodides

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |

| Suzuki-Miyaura Coupling | Organoboron compound | Pd catalyst, base | C-C (aryl-aryl) |

| Sonogashira Coupling | Terminal alkyne | Pd/Cu catalyst, base | C-C (aryl-alkynyl) |

| Heck Reaction | Alkene | Pd catalyst, base | C-C (aryl-vinyl) |

| Buchwald-Hartwig Amination | Amine | Pd catalyst, base | C-N (aryl-amine) |

Development of New Synthetic Reagents and Intermediates

Benzene, 2-iodo-1,3,5-tris(1-methylethyl)-, also known as 2-iodo-1,3,5-triisopropylbenzene, is a crucial building block in synthetic organic chemistry, primarily valued for its role as a precursor to the sterically demanding 2,4,6-triisopropylphenyl (Trip) moiety. The significant steric bulk imparted by the three isopropyl groups makes this compound an essential intermediate in the synthesis of specialized reagents and ligands that are pivotal in modern catalysis and the creation of unique molecular architectures.

The presence of the iodine atom at the 2-position of the 1,3,5-triisopropylbenzene (B165165) core provides a reactive handle for a variety of chemical transformations. This allows for the strategic introduction of the bulky Trip group into a wide range of molecular frameworks. The primary applications of this compound in the development of new synthetic reagents and intermediates revolve around its conversion into organometallic species and its participation in cross-coupling reactions.

Formation of Organometallic Reagents:

A key application of 2-iodo-1,3,5-triisopropylbenzene is in the preparation of its corresponding Grignard reagent, 2,4,6-triisopropylphenylmagnesium bromide. This is typically achieved by reacting the aryl iodide with magnesium metal in an ethereal solvent like tetrahydrofuran (B95107) (THF). uni-muenchen.dechembk.com This organomagnesium compound serves as a powerful nucleophilic source of the 2,4,6-triisopropylphenyl group, enabling its transfer to various electrophiles.

Similarly, organolithium reagents can be generated through lithium-halogen exchange. These organometallic intermediates are highly reactive and are instrumental in the synthesis of a variety of sterically encumbered molecules.

Interactive Data Table: Synthesis of Organometallic Reagents

| Starting Material | Reagent | Product | Application of Product |

| Benzene, 2-iodo-1,3,5-tris(1-methylethyl)- | Mg, THF | 2,4,6-Triisopropylphenylmagnesium bromide | Nucleophilic source of the Trip group |

| Benzene, 2-iodo-1,3,5-tris(1-methylethyl)- | n-BuLi or t-BuLi | 2,4,6-Triisopropylphenyllithium | Highly reactive nucleophile for bulky group introduction |

Synthesis of Bulky Ligands:

The 2,4,6-triisopropylphenyl group is a cornerstone in the design of bulky ligands, particularly phosphines, which are ubiquitous in catalysis. researchgate.netnih.gov The steric hindrance provided by the Trip substituent can stabilize low-coordinate metal centers, promote reductive elimination, and influence the regioselectivity and stereoselectivity of catalytic transformations. The synthesis of these bulky phosphine ligands often commences with organometallic derivatives of 2-iodo-1,3,5-triisopropylbenzene. For instance, the reaction of 2,4,6-triisopropylphenylmagnesium bromide or 2,4,6-triisopropylphenyllithium with phosphorus halides (e.g., PCl₃, PBr₃) or other phosphorus electrophiles is a common strategy to introduce one or more Trip groups onto a phosphorus center. nih.govsemanticscholar.org

Participation in Cross-Coupling Reactions:

As an aryl iodide, Benzene, 2-iodo-1,3,5-tris(1-methylethyl)- is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings. libretexts.orglibretexts.org These reactions provide a direct and versatile method for forming carbon-carbon bonds and introducing the bulky Trip fragment onto a variety of molecular scaffolds.

In a Suzuki-Miyaura coupling, 2-iodo-1,3,5-triisopropylbenzene can be reacted with an organoboron compound in the presence of a palladium catalyst and a base to form a biaryl product. libretexts.orgharvard.edu This approach is valuable for synthesizing sterically congested biaryls, which can be precursors to chiral ligands or functional materials.

The Sonogashira coupling, on the other hand, involves the reaction of 2-iodo-1,3,5-triisopropylbenzene with a terminal alkyne, catalyzed by palladium and a copper co-catalyst. libretexts.orgwikipedia.orgnrochemistry.com This reaction is highly efficient for the synthesis of arylalkynes bearing the bulky Trip substituent. These products can serve as intermediates for more complex molecules, including conjugated polymers and macrocycles.

Interactive Data Table: Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Catalyst System | Product Type | Significance |

| Suzuki-Miyaura Coupling | Arylboronic acid/ester | Pd catalyst, Base | Sterically hindered biaryls | Precursors to ligands and materials |

| Sonogashira Coupling | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | 2-Alkynyl-1,3,5-triisopropylbenzenes | Intermediates for complex syntheses |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.